

GENE-1858 comparative analysis with other published HPK1 inhibitors

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Compound of Interest

Compound Name: GNE-1858

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GENE-1858: A Comparative Analysis with Published HPK1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the hematopoietic progenitor kinase 1 (HPK1) inhibitor, **GENE-1858**, with other published inhibitors targeting this key immuno-oncology target. The data presented is compiled from publicly available research to facilitate an objective evaluation of their performance based on biochemical and cellular assays, as well as reported in vivo efficacy.

Introduction to HPK1 Inhibition

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells. It functions as a negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways. Upon TCR activation, HPK1 phosphorylates key downstream adaptor proteins, such as SLP-76, leading to their degradation and subsequent dampening of the T-cell response. By inhibiting HPK1, the aim is to enhance T-cell activation, proliferation, and cytokine production, thereby augmenting the anti-tumor immune response.

Biochemical Potency and Selectivity

A critical aspect of a successful kinase inhibitor is its potency against the intended target and its selectivity over other related kinases to minimize off-target effects. The following table summarizes the biochemical potency of **GNE-1858** and other notable HPK1 inhibitors.

Inhibitor	HPK1 IC50 (nM)	Selectivity	Reference(s)
GNE-1858	1.9	Not explicitly stated in the provided search results.	[1]
BGB-15025	1.04	Good selectivity against other MAP4K family members.	[2] [3]
Compound K	2.6	>50-fold selectivity against other MAP4K family members.	[1]
XHS	2.6	Not explicitly stated in the provided search results.	[1]
Compound 22	0.061	Not explicitly stated in the provided search results.	[1]
Compound C17	0.05	Not explicitly stated in the provided search results.	[1]

Cellular Activity

The efficacy of an HPK1 inhibitor in a cellular context is crucial for its potential therapeutic application. Key cellular assays measure the inhibition of SLP-76 phosphorylation (a direct downstream target of HPK1) and the enhancement of T-cell effector functions, such as Interleukin-2 (IL-2) secretion.

Inhibitor	pSLP-76 Inhibition (IC50/EC50)	IL-2 Secretion Enhancement (EC50)	Cell Type	Reference(s)
GNE-1858	Not explicitly stated in the provided search results.	Not explicitly stated in the provided search results.	Not explicitly stated in the provided search results.	
BGB-15025	Potently reduces SLP76 phosphorylation.	Induces IL-2 production in T cells.	T cells	[2] [3]
Compound K	Not explicitly stated in the provided search results.	Enhances IL-2 release in human PBMCs.	Human PBMCs	[4]
XHS	0.6 μ M (PBMC assay)	Not explicitly stated in the provided search results.	PBMCs	[1]

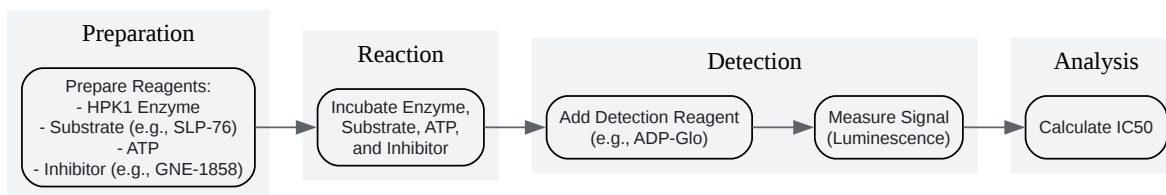
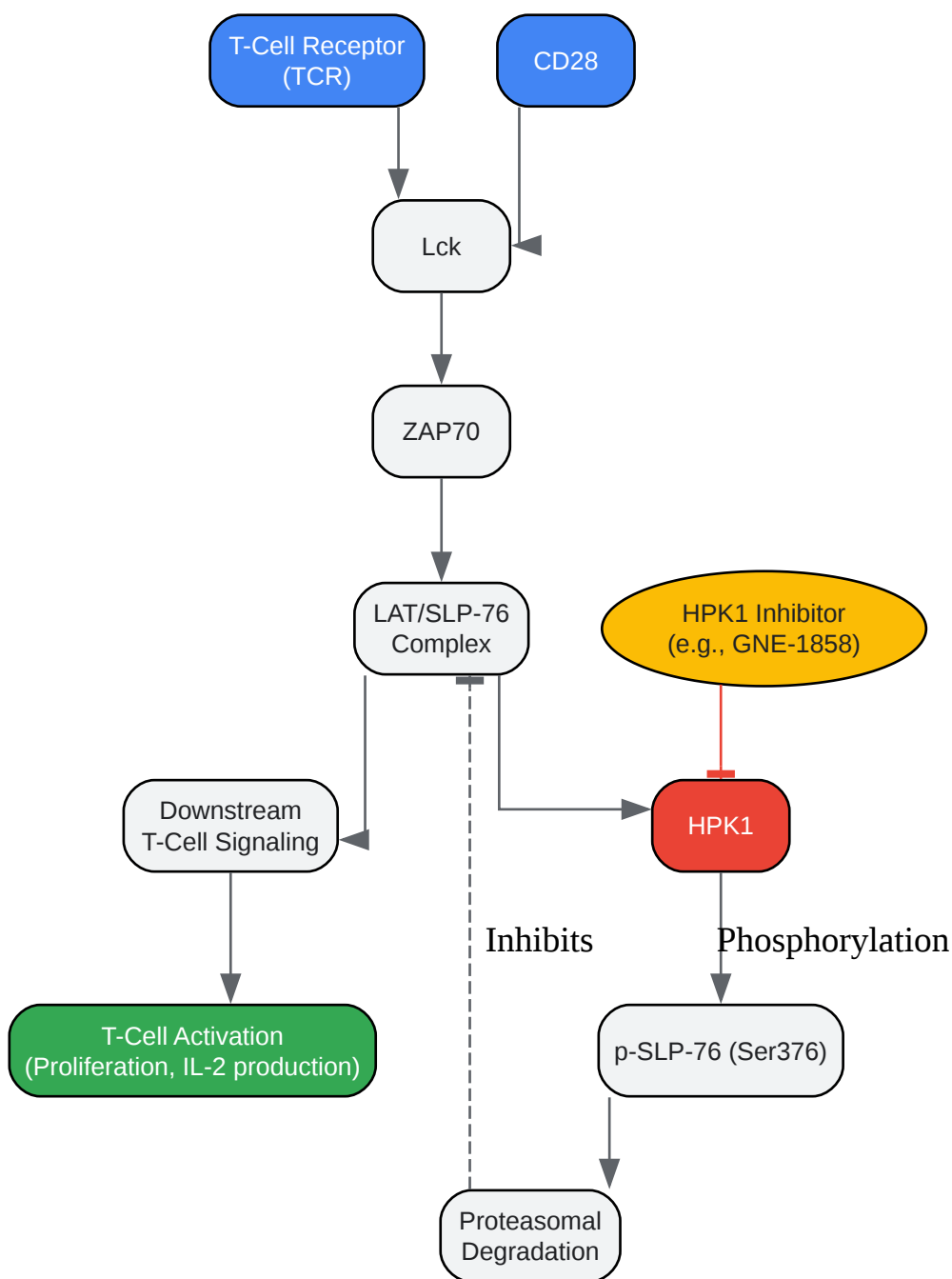
In Vivo Efficacy

The ultimate validation of an HPK1 inhibitor's potential lies in its ability to suppress tumor growth in preclinical in vivo models. Several of the compared inhibitors have demonstrated anti-tumor efficacy, both as monotherapies and in combination with other immunotherapies like anti-PD-1 antibodies.

Inhibitor	Animal Model	Dosing	Key Findings	Reference(s)
GNE-1858	Not explicitly stated in the provided search results.	Not explicitly stated in the provided search results.	Not explicitly stated in the provided search results.	
BGB-15025	CT26 and EMT-6 syngeneic tumor models	Oral administration	Demonstrated combination effect with anti-PD-1 antibody.	[2][3]
Compound K	1956 sarcoma and MC38 syngeneic models	Not explicitly stated in the provided search results.	Superb antitumor efficacy in combination with anti-PD-1.	[5]
DS21150768	Multiple syngeneic tumor mouse models	Orally bioavailable	Suppressed tumor growth in multiple models, alone and in combination with anti-PD-1.	[6]
NDI-101150	Several syngeneic tumor models	Not explicitly stated in the provided search results.	Significant inhibition of tumor growth, including in models less responsive to anti-PD-1.	[7][8]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental approaches used to evaluate these inhibitors, the following diagrams are provided.



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